gamma-Glutamyl-S-allylcysteine
Overview
Description
Gamma-Glutamyl-S-allylcysteine: is a bioactive compound found in garlic (Allium sativum). It is a derivative of S-allyl-L-cysteine and is formed through the enzymatic action of gamma-glutamyl transpeptidase. This compound is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-S-allylcysteine can be synthesized through the enzymatic transformation of S-allyl-L-cysteine using gamma-glutamyl transpeptidase. The reaction typically involves the incubation of S-allyl-L-cysteine with gamma-glutamyl transpeptidase under controlled conditions of temperature and pH .
Industrial Production Methods: In industrial settings, this compound is produced by soaking fresh garlic in a solution containing calcium chloride to activate the endogenous gamma-glutamyl transpeptidase. The garlic is then subjected to a homogeneous reaction at a specific temperature to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamyl-S-allylcysteine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by gamma-glutamyl transpeptidase, resulting in the cleavage of the gamma-glutamyl bond.
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of disulfide bonds.
Substitution: The allyl group in this compound can undergo substitution reactions with various nucleophiles.
Major Products:
Hydrolysis: S-allyl-L-cysteine and glutamate.
Oxidation: Disulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gamma-Glutamyl-S-allylcysteine has a wide range of scientific research applications:
Chemistry:
- Used as a precursor for the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity .
Biology:
- Investigated for its role in cellular antioxidant defense mechanisms.
- Studied for its effects on cellular signaling pathways .
Medicine:
- Explored for its potential therapeutic effects in treating oxidative stress-related diseases.
- Investigated for its anticancer properties and ability to induce apoptosis in cancer cells .
Industry:
- Used in the production of health supplements and functional foods.
- Studied for its potential use in enhancing the nutritional value of food products .
Mechanism of Action
Gamma-Glutamyl-S-allylcysteine exerts its effects through several mechanisms:
Antioxidant Activity:
- It scavenges free radicals and reduces oxidative stress in cells.
- Enhances the activity of endogenous antioxidant enzymes .
Anti-inflammatory Activity:
- Inhibits the production of pro-inflammatory cytokines.
- Modulates signaling pathways involved in inflammation .
Anticancer Activity:
- Induces apoptosis in cancer cells through the activation of caspases.
- Inhibits cell proliferation by modulating cell cycle regulatory proteins .
Comparison with Similar Compounds
S-allyl-L-cysteine: A precursor of gamma-Glutamyl-S-allylcysteine with similar antioxidant and anti-inflammatory properties.
S-ethyl-L-cysteine: Another sulfur-containing amino acid with similar biological activities.
S-propyl-L-cysteine: Known for its antioxidant and neuroprotective effects.
Uniqueness: this compound is unique due to its gamma-glutamyl bond, which imparts distinct chemical properties and biological activities. Its ability to undergo enzymatic hydrolysis to release S-allyl-L-cysteine makes it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHBNRZCFKVQZ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91216-95-4 | |
Record name | gamma-Glutamyl-S-allylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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